Cas no 955793-89-2 (N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide
- N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
- 955793-89-2
- N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- VU0490672-1
- F2271-0468
- AKOS024635043
- N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
-
- インチ: 1S/C23H28ClN3O2/c1-3-12-27-13-4-5-18-14-17(7-9-21(18)27)10-11-25-22(28)23(29)26-20-15-19(24)8-6-16(20)2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29)
- InChIKey: DSDNHNJOBOYADN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C)=C(C=1)NC(C(NCCC1C=CC2=C(C=1)CCCN2CCC)=O)=O
計算された属性
- せいみつぶんしりょう: 413.1870048g/mol
- どういたいしつりょう: 413.1870048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 61.4Ų
N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2271-0468-10μmol |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-20mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-40mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-5mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-10mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-2μmol |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-15mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-100mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-75mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2271-0468-2mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamideに関する追加情報
Introduction to N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955793-89-2)
N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 955793-89-2, represents a confluence of structural complexity and potential biological activity. Its molecular architecture incorporates distinct pharmacophoric elements that make it a subject of intense interest for researchers exploring novel therapeutic agents.
The structure of this compound features a combination of a chloro-substituted aromatic ring and a tetrahydroquinoline moiety, both of which are well-documented for their roles in modulating biological pathways. Specifically, the 5-chloro-2-methylphenyl group contributes to the compound's lipophilicity and potential interaction with specific binding sites, while the 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl moiety introduces a nitrogen-rich heterocycle known for its versatility in drug design. The ethylethanediamide linkage further enhances the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.
In recent years, there has been a surge in research focused on developing small molecules that can modulate complex neurological and inflammatory pathways. The dual functionality of N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide positions it as a promising candidate for such applications. Studies have begun to explore its potential in contexts ranging from pain management to neurodegenerative disorders. The tetrahydroquinoline scaffold, in particular, has shown promise in preclinical models for its ability to interact with neurotransmitter receptors and ion channels.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves the careful assembly of the aromatic and heterocyclic components through well-established reactions such as nucleophilic substitution and cyclization. The introduction of the propyl side chain at the 6-position of the tetrahydroquinoline ring is particularly noteworthy, as it fine-tunes the electronic properties of the molecule and influences its binding affinity to biological targets. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for subsequent pharmacological testing.
The pharmacological profile of N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide is still under active investigation. Initial studies suggest that it may exhibit properties such as anti-inflammatory effects or modulation of central nervous system activity. The presence of both chloro and methyl substituents on the aromatic ring is thought to enhance metabolic stability while maintaining adequate solubility for oral administration. These characteristics make it an intriguing candidate for further development into a therapeutic agent.
In conclusion, N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955793-89-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover its pharmacological properties and synthetic pathways are refined, this compound is likely to play an increasingly important role in drug discovery efforts aimed at addressing complex diseases.
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